molecular formula CClF3<br>CF3Cl B1293557 Chlorotrifluoromethane CAS No. 75-72-9

Chlorotrifluoromethane

Cat. No.: B1293557
CAS No.: 75-72-9
M. Wt: 104.46 g/mol
InChI Key: AFYPFACVUDMOHA-UHFFFAOYSA-N
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Description

Chlorotrifluoromethane, also known as trifluorochloromethane, is an organic compound with the chemical formula CClF₃. It is a colorless, non-flammable gas with a slightly sweet odor. This compound is primarily used as a refrigerant and has been widely employed in various industrial applications. This compound is also known for its high ozone depletion potential and long atmospheric lifetime .

Biochemical Analysis

Biochemical Properties

Chlorotrifluoromethane plays a limited role in biochemical reactions due to its stability and inertness. It can interact with certain enzymes and proteins under specific conditions. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to proteins and other biomolecules . These interactions can result in the inhibition or activation of enzymatic activities, affecting various biochemical pathways.

Cellular Effects

This compound can influence cellular processes by altering cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound has been shown to cause oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, resulting in decreased ATP production and increased production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular components at the molecular level. This compound can bind to and inhibit the activity of certain enzymes, such as cytochrome P450, leading to the accumulation of reactive intermediates . These intermediates can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can modulate gene expression by activating transcription factors involved in the stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates . Long-term exposure to this compound in in vitro or in vivo studies has been shown to cause persistent oxidative stress and cellular damage . The stability and degradation of this compound can also be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild oxidative stress and minimal cellular damage . At high doses, this compound can cause significant toxicity, including severe oxidative stress, mitochondrial dysfunction, and cell death . Threshold effects have been observed in animal studies, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. These enzymes catalyze the conversion of this compound to reactive intermediates, which can further react with other biomolecules . The metabolic pathways of this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion due to its lipophilic nature . It can accumulate in lipid-rich regions of cells, such as cell membranes and adipose tissue . This compound can also interact with transporters and binding proteins, affecting its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily in lipid-rich compartments, such as cell membranes and lipid droplets . This localization can affect its activity and function, as this compound can interact with membrane-bound enzymes and proteins . Additionally, post-translational modifications and targeting signals can influence the subcellular distribution of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorotrifluoromethane can be synthesized through the chlorination of trifluoromethane. The reaction involves the use of chlorine gas and trifluoromethane in a molar ratio of 1:0.95 to 1:1.05 at temperatures between 600 and 700°C . This method yields this compound with high purity.

Industrial Production Methods: Industrially, this compound is produced as a byproduct during the manufacture of dichlorodifluoromethane and trichlorofluoromethane. The process involves the reaction of carbon tetrachloride with hydrofluoric acid. the direct production of this compound through this method is not economically viable due to the low yield and high cost of separation and purification .

Chemical Reactions Analysis

Types of Reactions: Chlorotrifluoromethane undergoes various chemical reactions, including substitution and addition reactions. It is relatively stable and does not easily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with iodine to form trifluoroiodomethane and chlorine iodide.

    Addition Reactions: this compound can participate in addition reactions with nucleophiles, although such reactions are less common due to the stability of the compound.

Major Products Formed:

  • Trifluoroiodomethane (CF₃I)
  • Chlorine Iodide (ClI)

Scientific Research Applications

Chlorotrifluoromethane has several scientific research applications, including:

Comparison with Similar Compounds

Chlorotrifluoromethane is part of a class of compounds known as chlorofluorocarbons (CFCs). Similar compounds include:

  • Dichlorodifluoromethane (CCl₂F₂)
  • Trichlorofluoromethane (CCl₃F)
  • Tetrafluoromethane (CF₄)

Comparison:

  • Dichlorodifluoromethane (CCl₂F₂): Used as a refrigerant and aerosol propellant. It has a higher ozone depletion potential compared to this compound.
  • Trichlorofluoromethane (CCl₃F): Also used as a refrigerant and in fire extinguishers. It has a higher boiling point and greater ozone depletion potential.
  • Tetrafluoromethane (CF₄): Used in the electronics industry for plasma etching. It has a lower ozone depletion potential but a higher global warming potential .

This compound is unique due to its specific balance of physical properties, making it suitable for ultra-low temperature refrigeration applications.

Properties

IUPAC Name

chloro(trifluoro)methane
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InChI

InChI=1S/CClF3/c2-1(3,4)5
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InChI Key

AFYPFACVUDMOHA-UHFFFAOYSA-N
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Canonical SMILES

C(F)(F)(F)Cl
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Molecular Formula

CClF3, CF3Cl
Record name CHLOROTRIFLUOROMETHANE
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DSSTOX Substance ID

DTXSID4052500
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Molecular Weight

104.46 g/mol
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Physical Description

Chlorotrifluoromethane is a colorless odorless gas. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless, odorless gas; [CHRIS], COLOURLESS LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
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Boiling Point

-114 °F at 760 mmHg (USCG, 1999), -81.4 °C @ 760 MM HG, -81.4 °C
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Solubility

Water solubility = 60.1 mg/l @ 25 °C, Solubility in water: none
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Density

Critical density: 0.581 g/cu cm, Relative density (water = 1): 1.3
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Vapor Density

1.298 at -22 °F (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.6
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Vapor Pressure

24816 mmHg (USCG, 1999), 21400.0 [mmHg], 21,400 mm Hg @ 25 °C
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Color/Form

Colorless gas

CAS No.

75-72-9
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Melting Point

-294 °F (USCG, 1999), -181 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Feasible Synthetic Routes

Reactant of Route 1
Chlorotrifluoromethane
Reactant of Route 2
Chlorotrifluoromethane
Customer
Q & A

Q1: What is the molecular formula and weight of Chlorotrifluoromethane?

A1: this compound has the molecular formula CClF3 and a molecular weight of 104.46 g/mol.

Q2: Are there any spectroscopic studies available for this compound?

A2: Yes, multiple studies have investigated this compound spectroscopically. For instance, researchers have used infrared spectroscopy to study the solid form of this compound and compare it to the matrix-isolated form. [] This revealed information about the crystal structure and factor group.

Q3: How does the vibrational behavior of this compound change from the gas phase to the solid phase?

A3: Studies using Raman and infrared spectroscopy have examined the vibrational modes of solid this compound. [] These studies analyzed the internal and lattice mode regions at various temperatures, offering insights into the crystal structure and the behavior of internal modes under the influence of isotopic shifts, crystal fields, and Fermi resonance.

Q4: Can you elaborate on the rotational studies performed on this compound?

A4: Yes, rotational spectra of this compound have been recorded and analyzed using Fourier-transform microwave spectroscopy. [] These studies provided valuable information about the compound's structure, bonding characteristics, and internal dynamics, including the observation of large-amplitude intramolecular motions.

Q5: Has this compound been investigated for its performance as a refrigerant in mixtures?

A5: Yes, research has explored the use of this compound in refrigerant mixtures. Studies have investigated the gas viscosities of azeotropic mixtures containing this compound (R-13) with trifluoromethane (R-23), designated as R-503. [] These measurements, conducted over a range of temperatures and pressures, provide valuable data for understanding the behavior of these mixtures in refrigeration systems.

Q6: Are there studies exploring the solubility of this compound in different solvents?

A6: Yes, the solubility of this compound has been investigated in various solvents, including water and seawater. [] Researchers have measured the Ostwald coefficients of this compound in these solvents at different temperatures and a constant partial pressure. These findings contribute to understanding the compound's behavior in aquatic environments.

Q7: How does the presence of this compound influence the phase behavior of mixtures?

A7: Researchers have investigated the phase behavior of ternary systems containing this compound (R-13), water, and propionic acid. [] These studies, conducted at temperatures near the critical point of this compound, provide valuable insights into the influence of this compound on vapor-liquid and liquid-liquid equilibria.

Q8: Has this compound been used in any chemical reactions?

A8: Yes, this compound has been utilized in chemical reactions. One study describes its use as a medium for the photo-initiated oligomerization of bromotrifluoroethylene. [] This reaction yielded a mixture of oligomers with varying structures, providing insights into the reactivity of this compound under specific conditions.

Q9: Are there any computational studies simulating the behavior of this compound under electron beam irradiation?

A9: Yes, computer simulations have been employed to model the degradation of this compound (CF3Cl) under electron beam irradiation. [] These simulations predicted the efficiency of the destruction process, highlighting the influence of factors like humidity, dose rates, oxygen concentration, and initial this compound concentration.

Q10: What is known about the atmospheric presence and emissions of this compound?

A10: Extensive research has focused on the atmospheric history and emissions of this compound (CFC-13). [] Scientists have meticulously reconstructed its tropospheric history using observations from various sources, including polar firn air samples, archived ambient air, and in situ measurements from global monitoring networks. This research revealed that this compound has increased steadily in the atmosphere since its first appearance, with a surprising persistence in its growth rate.

Q11: Are there efforts to understand and quantify the emissions of this compound?

A11: Yes, researchers have utilized atmospheric observations and inversion techniques to estimate global this compound (CFC-13) emissions. [] Their findings indicate that these emissions have remained unexpectedly high in recent years, surpassing expectations based on the assumption of declining industrial use. This suggests potential unidentified sources or a slower-than-anticipated decline in its applications.

Q12: What is being done to address the environmental impact of this compound?

A12: Due to its classification as an ozone-depleting substance, production and consumption of this compound are controlled under international agreements like the Montreal Protocol. [] While this has led to a decline in its atmospheric abundance, the unexpected persistence of its emissions highlights the importance of continued monitoring and research to fully assess and mitigate its environmental impact.

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